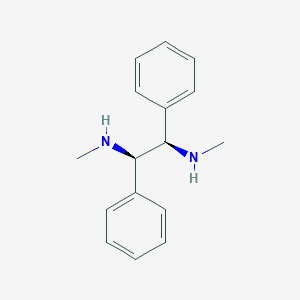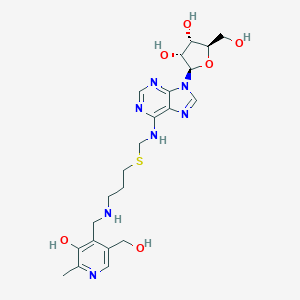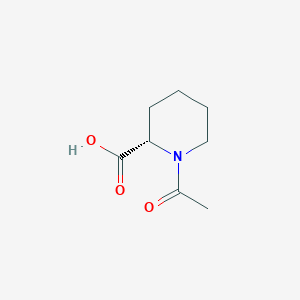
1-Acetyl-2-carboxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-2-carboxypiperidine (1-ACP) is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 1-Acetyl-2-carboxypiperidine is not fully understood. However, it is believed to exert its effects by interacting with the central nervous system. It has been shown to inhibit the activity of the GABA receptor, which is responsible for the regulation of neuronal excitability. Additionally, 1-Acetyl-2-carboxypiperidine has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood, behavior, and cognition.
Effets Biochimiques Et Physiologiques
1-Acetyl-2-carboxypiperidine has been shown to exhibit several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 1-Acetyl-2-carboxypiperidine has been shown to decrease the levels of reactive oxygen species, which are known to cause cellular damage. Additionally, 1-Acetyl-2-carboxypiperidine has been found to increase the levels of antioxidants, which protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Acetyl-2-carboxypiperidine in lab experiments include its high yield synthesis method, its potential applications in medicinal chemistry and pharmacology, and its inhibitory effect on the central nervous system. However, the limitations include its unknown mechanism of action and the lack of studies on its long-term effects.
Orientations Futures
1-Acetyl-2-carboxypiperidine has the potential to be used in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Future studies should focus on elucidating its mechanism of action and determining its long-term effects. Additionally, 1-Acetyl-2-carboxypiperidine can be modified to improve its pharmacokinetic properties and increase its specificity towards certain receptors. Furthermore, the potential of 1-Acetyl-2-carboxypiperidine as a therapeutic agent for other diseases such as cancer and diabetes should be explored.
Méthodes De Synthèse
1-Acetyl-2-carboxypiperidine can be synthesized using various methods, including the reaction of piperidine with acetyl chloride, followed by the oxidation of the resulting 1-acetylpiperidine using potassium permanganate. Another method involves the reaction of piperidine with acetic anhydride, followed by the oxidation of 1-acetylpiperidine using sodium hypochlorite. Both methods result in the formation of 1-Acetyl-2-carboxypiperidine with high yields.
Applications De Recherche Scientifique
1-Acetyl-2-carboxypiperidine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit analgesic, anti-inflammatory, and antipyretic properties. Moreover, 1-Acetyl-2-carboxypiperidine has been shown to have an inhibitory effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
Numéro CAS |
111555-81-8 |
|---|---|
Nom du produit |
1-Acetyl-2-carboxypiperidine |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
(2S)-1-acetylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |
Clé InChI |
JACZWLDAHFCGCC-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N1CCCC[C@H]1C(=O)O |
SMILES |
CC(=O)N1CCCCC1C(=O)O |
SMILES canonique |
CC(=O)N1CCCCC1C(=O)O |
Synonymes |
2-Piperidinecarboxylic acid, 1-acetyl-, (2S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



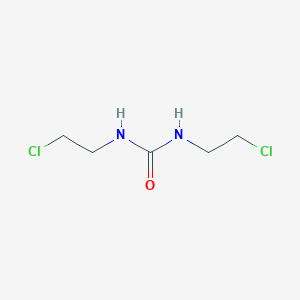
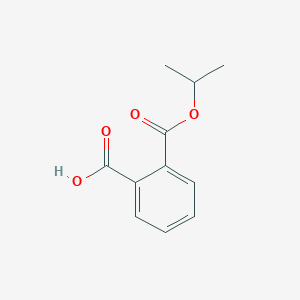


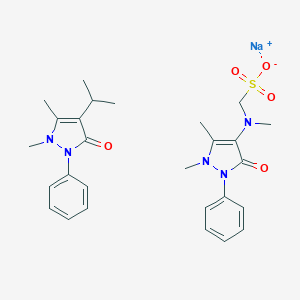
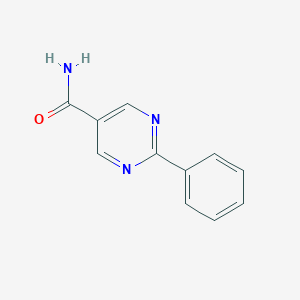

![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)




